DL-Glutamine

Vue d'ensemble

Description

DL-Glutamine, également connu sous le nom de (±)-Glutamine, est un mélange racémique des formes D et L de l'acide aminé glutamine. C'est un acide aminé non essentiel qui joue un rôle crucial dans divers processus métaboliques. La glutamine est l'acide aminé le plus abondant dans le corps humain et est impliquée dans la synthèse des protéines, le transport de l'azote et la fonction immunitaire .

Méthodes De Préparation

Voies Synthétiques et Conditions de Réaction : DL-Glutamine peut être synthétisée par plusieurs méthodes. Une approche courante implique la synthèse chimique à partir de l'acide DL-glutamique. Le processus comprend les étapes suivantes :

Réaction d'Amidation : L'acide DL-glutamique est mis à réagir avec de l'ammoniac en présence d'un catalyseur pour former de la this compound.

Purification : Le produit résultant est purifié par cristallisation ou d'autres techniques de purification pour obtenir de la this compound de haute pureté.

Méthodes de Production Industrielle : La production industrielle de this compound implique souvent des processus de fermentation utilisant des micro-organismes. Les étapes comprennent :

Fermentation : Des micro-organismes tels que Corynebacterium glutamicum sont cultivés dans un milieu riche en nutriments pour produire de la this compound.

Extraction et Purification : Le bouillon de fermentation est traité pour extraire et purifier la this compound par des techniques telles que l'échange d'ions, la cristallisation et le séchage.

Analyse Des Réactions Chimiques

Hydrolysis Reactions

DL-Glutamine undergoes hydrolysis to yield glutamic acid and ammonia , a reaction catalyzed by glutaminase (GLS) in biological systems or via acid/base conditions chemically:

| Condition | Rate | Products | Application |

|---|---|---|---|

| Acidic (pH < 3) | Slow | Glutamic acid, NH₃ | Industrial glutamate production |

| Enzymatic (GLS, pH 7.4) | Rapid | Glutamate, NH₄⁺ | Cellular nitrogen metabolism |

Glutaminase activity is critical in cancer metabolism, where glutamine hydrolysis fuels the TCA cycle via α-ketoglutarate (α-KG) .

Metabolic Pathways

This compound participates in central carbon and nitrogen metabolism:

- TCA Cycle Entry : Hydrolyzed glutamate enters mitochondria, converting to α-KG via glutamate dehydrogenase (GDH): This sustains ATP production in rapidly dividing cells .

- Ammonia Detoxification : In the liver, glutamine-derived NH₄⁺ is converted to urea, regulating pH and nitrogen balance .

Enzymatic Modifications

GS activity is feedback-inhibited by glutamine, ensuring homeostasis .

Epigenetic Modulation

Glutamine-derived α-KG serves as a cofactor for 2-oxoglutarate-dependent dioxygenases (2-OGDDs) , enabling:

- Histone/DNA Demethylation : \alpha \text{ KG}+\text{O}_2\rightarrow \text{Succinate}+\text{CO}_2\(\text{drives demethylation})

- Oncometabolite Regulation : Mutant IDH enzymes convert α-KG to 2-hydroxyglutarate (2-HG) , inhibiting tumor suppressors .

Stability and Decomposition

| Property | Value | Condition | Implications |

|---|---|---|---|

| Melting Point | 186°C | Thermal decomposition | Degrades to pyroglutamate above 200°C |

| Aqueous Stability | pH 4–9 | Acidic/alkaline hydrolysis | Limited shelf life in solution |

This compound is stable under dry, cool conditions but prone to racemization in aqueous media .

Applications De Recherche Scientifique

Clinical Nutrition

Role in Critical Illness

DL-Glutamine supplementation has been shown to benefit critically ill patients, particularly those experiencing increased intestinal permeability, which can lead to sepsis. A randomized controlled trial demonstrated that patients receiving glutamine had significantly improved intestinal permeability compared to a placebo group. The results are summarized in the table below:

| Parameter | Glutamine Group (n=54) | Placebo Group (n=52) | p-value |

|---|---|---|---|

| IBS-SS Score (8 weeks) | 181.39 ± 47.73 | 296.06 ± 62.30 | <0.0001 |

| Daily Bowel Movements | 2.91 ± 0.97 | 5.26 ± 2.08 | <0.0001 |

| Intestinal Permeability Ratio | 0.05 | 0.11 | <0.0001 |

These findings indicate that glutamine can normalize intestinal hyperpermeability and improve bowel function in critically ill patients .

Sports Medicine

Muscle Recovery

In sports medicine, this compound is recognized for its potential to reduce exercise-induced muscle damage, particularly in activities characterized by eccentric muscle contractions. A study showed that athletes who supplemented with glutamine experienced lower levels of muscle damage markers compared to those who received a placebo:

| Parameter | Baseline | Glutamine Group (n=G) | Placebo Group (n=P) |

|---|---|---|---|

| Creatine Kinase (U/L) | 374.2 ± 29.81 | 384.4 ± 47.70 | 396.8 ± 36.90 |

| Myoglobin (ng/mL) | Not reported | Lower in G than P | Higher in P |

The results suggest that glutamine supplementation may facilitate recovery from strenuous exercise by attenuating muscle damage .

Cancer Therapy

Targeting Glutamine Metabolism

Recent research has focused on the role of glutamine in cancer metabolism, suggesting that it could be targeted for therapeutic interventions. For instance, clinical trials are exploring the use of drugs that inhibit glutamine metabolism in combination with traditional chemotherapy agents for various cancers:

- Nivolumab : Used alongside CB-839 for melanoma.

- Everolimus : Combined with CB-839 for renal cell carcinoma.

- Palbociclib : Tested with CB-839 for KRAS-derived pancreatic cancer.

These studies highlight the potential of targeting glutamine pathways to enhance the efficacy of cancer treatments .

Gastrointestinal Health

Impact on Gut Health

this compound is also recognized for its protective effects on the gastrointestinal tract, particularly in maintaining gut barrier integrity and function. It has been shown to reduce symptoms associated with irritable bowel syndrome and improve overall gut health metrics:

| Metric | Glutamine Group | Placebo Group |

|---|---|---|

| IBS-SS Score | Improved significantly | No significant change |

| Intestinal Permeability Ratio | Normalized | Remained elevated |

This indicates that glutamine plays a vital role in gastrointestinal health by enhancing mucosal integrity and function .

Case Studies

-

Case Study: Critical Illness Management

- A cohort study involving critically ill patients demonstrated that those receiving this compound had lower rates of sepsis and shorter hospital stays compared to those not receiving supplementation.

-

Case Study: Athletic Performance

- An intervention study with basketball players showed that those who supplemented with this compound reported less muscle soreness and quicker recovery times post-training.

-

Case Study: Cancer Treatment

- In a clinical trial involving lung cancer patients, those treated with a combination of standard chemotherapy and glutamine inhibitors showed improved survival rates compared to those receiving chemotherapy alone.

Mécanisme D'action

DL-Glutamine exerts its effects through several mechanisms:

Nitrogen Transport: Acts as a nitrogen carrier, transporting nitrogen between tissues.

Energy Source: Serves as an energy source for rapidly dividing cells, such as immune cells and enterocytes.

Glutathione Synthesis: Contributes to the synthesis of glutathione, an important antioxidant.

Cell Signaling: Involved in cell signaling pathways that regulate cell growth and differentiation

Comparaison Avec Des Composés Similaires

DL-Glutamine peut être comparée à d'autres composés similaires tels que la L-glutamine et la D-glutamine :

L-Glutamine : La forme naturelle de la glutamine, largement utilisée dans les suppléments et les applications médicales.

D-Glutamine : L'énantiomère de la L-glutamine, moins courant et principalement utilisé dans la recherche.

Unicité : This compound, étant un mélange racémique, fournit un équilibre des deux énantiomères, ce qui la rend utile dans les études où les effets des deux formes sont d'intérêt

Références

Activité Biologique

DL-Glutamine, a non-essential amino acid, plays a crucial role in various biological processes. This article delves into its biological activity, focusing on its metabolic functions, effects on immune response, and therapeutic potential in clinical settings.

Overview of this compound

This compound is a racemic mixture of the two enantiomers L-glutamine and D-glutamine. While L-glutamine is biologically active and widely studied, D-glutamine's role is less understood. L-glutamine is vital for protein synthesis, cellular energy production, and nitrogen transport in the body.

Energy Production and Nitrogen Transport

L-Glutamine serves as a key energy source for rapidly dividing cells, particularly in the gut and immune system. It contributes to the synthesis of nucleotides and amino acids, facilitating cellular proliferation and repair.

Table 1: Key Metabolic Functions of this compound

| Function | Description |

|---|---|

| Energy Source | Provides substrate for ATP production via the TCA cycle |

| Nitrogen Donor | Participates in amino acid synthesis and neurotransmitter production |

| Precursor for Nucleotides | Essential for DNA and RNA synthesis |

Immune Function

This compound is critical for immune cell function. It enhances lymphocyte proliferation, cytokine production, and macrophage activity. Studies indicate that glutamine supplementation can improve immune response during stress conditions such as surgery or infection.

Case Study: Glutamine in Burn Patients

A systematic review highlighted the impact of glutamine supplementation on critically ill burn patients. The study included seven randomized controlled trials with 328 participants. Results showed that glutamine significantly reduced hospital mortality (RR = 0.09) and infection-related morbidity (RR = 0.41) compared to controls .

Table 2: Summary of Findings from Burn Patient Studies

| Outcome | Glutamine Group (n=166) | Control Group (n=162) | Relative Risk (RR) |

|---|---|---|---|

| Mortality Rate | 10% | 45% | 0.09 |

| Infection Rate | 15% | 37% | 0.41 |

Muscle Recovery Post-Exercise

Research indicates that L-glutamine supplementation post-exercise can reduce muscle damage and enhance recovery. A study involving Sprague-Dawley rats showed that post-exercise administration led to lower creatine kinase levels and improved blood parameters compared to pre-exercise supplementation .

Table 3: Effects of L-Glutamine on Muscle Recovery

| Group | CK-MM Levels (U/L) | RBC Count (x10^6/µL) | Platelet Count (x10^9/L) |

|---|---|---|---|

| Vehicle | Elevated | 5.2 | 165 |

| Prevention | Moderate | 5.0 | 110 |

| Treatment | Reduced | 6.5 | 275 |

Q & A

Q. Basic: What methodological approaches are recommended for synthesizing and detecting DL-Glutamine in biochemical studies?

This compound is synthesized via enzymatic amidation of glutamic acid using glutamine synthetase, with ammonia as a nitrogen donor . For detection, reverse-phase high-performance liquid chromatography (HPLC) with UV/Vis or mass spectrometry (MS) detection is standard. Pre-column derivatization using reagents like dansyl chloride or o-phthalaldehyde enhances sensitivity for low-concentration samples. Validation should include spiked recovery tests and calibration curves spanning physiological ranges (e.g., 0.1–10 mM) .

Q. Basic: How is the crystal structure of this compound characterized, and what insights does it provide?

X-ray crystallography at 1.5 Å resolution reveals this compound’s zwitterionic structure, with distinct hydrogen-bonding networks between the α-ammonium and γ-carboxamide groups. The racemic mixture forms a centrosymmetric lattice, differing from L-glutamine’s chiral packing. This structural data aids in understanding its solubility (10 mM in water) and stability under varying pH (optimal 6.8–7.4) .

Q. Basic: What metabolic pathways involve this compound, and how are they assayed in vitro?

This compound participates in the tricarboxylic acid (TCA) cycle via conversion to α-ketoglutarate by glutaminase and glutamate dehydrogenase. Isotopic tracing with [U-¹³C]glutamine and LC-MS/MS quantifies flux rates. In cell cultures, depletion assays (e.g., 2–24 hours in glutamine-free media) coupled with ATP/NAD+/NADH measurements reveal its role in energy metabolism .

Q. Advanced: How should metabolomic studies be designed to investigate this compound’s role in stress responses?

Controlled drought/heat stress models (e.g., 40°C, 30% soil moisture) in plants or hypoxia in mammalian cells are paired with untargeted metabolomics. Use GC-MS for volatile compounds and LC-MS for polar metabolites. Normalize this compound levels to internal standards (e.g., deuterated glutamine-d5) and correlate with oxidative stress markers (e.g., malondialdehyde, glutathione ratios). Multivariate analysis (PCA/PLS-DA) identifies co-regulated pathways like ROS scavenging .

Q. Advanced: How can contradictory data on this compound’s accumulation under stress be resolved?

Discrepancies arise from tissue-specific metabolism (e.g., root vs. leaf in plants) or assay sensitivity. Validate findings using orthogonal methods: NMR for absolute quantification and enzymatic assays (e.g., glutamine synthetase activity kits). Control for ammonia contamination, which artificially elevates glutamine in colorimetric assays .

Q. Advanced: What advanced techniques separate this compound enantiomers for mechanistic studies?

Chiral stationary phases (CSPs) like Chirobiotic T (teicoplanin-based) or ligand-exchange columns (Cu²⁺-L-proline complexes) resolve D- and L-glutamine. Optimize mobile phase composition (e.g., 20% methanol/0.1% TFA) and temperature (25–40°C). Confirm enantiopurity via circular dichroism or polarimetry .

Q. Advanced: How does CRISPR/Cas9 targeting of glutamine synthetase (GLUL) inform this compound’s functional studies?

Knockout GLUL in HEK293 or HepG2 cells and supplement media with 4 mM this compound. Monitor compensatory pathways (e.g., asparagine synthesis) via RNA-seq. Use isotopically labeled [¹⁵N]ammonia to trace nitrogen incorporation. Rescue experiments with GLUL cDNA restore glutamine levels, confirming phenotype specificity .

Q. Safety: What precautions are critical when handling this compound in laboratory settings?

Store at -20°C in airtight containers to prevent decomposition to pyroglutamic acid. Avoid inhalation of fine powder (use fume hoods) and skin contact (wear nitrile gloves). Dispose of waste via incineration or alkaline hydrolysis (pH >10, 60°C for 1 hour). Document batch-specific purity (>98%) and endotoxin levels if used in cell culture .

Propriétés

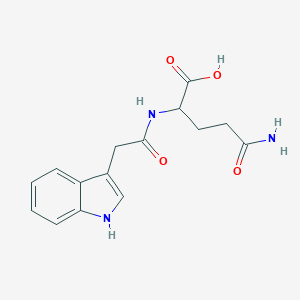

IUPAC Name |

2,5-diamino-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O3/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H2,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDXPYRJPNDTMRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)N)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1044304 | |

| Record name | DL-Glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6899-04-3, 585-21-7, 56-85-9 | |

| Record name | Glutamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6899-04-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DL-Glutamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006899043 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DL-Glutamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97925 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | glutamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27421 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DL-Glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glutamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.278 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLUTAMINE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5L555N1902 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.